![molecular formula C13H17FN2O3 B11759474 tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B11759474.png)
tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a hydroxyimino group. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that contains the 4-fluorophenyl and hydroxyimino groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the fluorophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in the formation of various derivatives with different functional groups.
科学的研究の応用
tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce tert-butyl and carbamate groups into molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials
作用機序
The mechanism of action of tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The hydroxyimino group plays a crucial role in this interaction by forming hydrogen bonds or coordinating with metal ions present in the active site .
類似化合物との比較
tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate can be compared with other similar compounds, such as:
tert-butyl N-[(2Z)-2-(4-chlorophenyl)-2-(hydroxyimino)ethyl]carbamate: Similar structure but with a chlorine atom instead of a fluorine atom.
tert-butyl N-[(2Z)-2-(4-bromophenyl)-2-(hydroxyimino)ethyl]carbamate: Similar structure but with a bromine atom instead of a fluorine atom.
tert-butyl N-[(2Z)-2-(4-methylphenyl)-2-(hydroxyimino)ethyl]carbamate: Similar structure but with a methyl group instead of a fluorine atom.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
特性
分子式 |
C13H17FN2O3 |
|---|---|
分子量 |
268.28 g/mol |
IUPAC名 |
tert-butyl N-[(2E)-2-(4-fluorophenyl)-2-hydroxyiminoethyl]carbamate |
InChI |
InChI=1S/C13H17FN2O3/c1-13(2,3)19-12(17)15-8-11(16-18)9-4-6-10(14)7-5-9/h4-7,18H,8H2,1-3H3,(H,15,17)/b16-11- |
InChIキー |
OZCAZRSTWYUKCY-WJDWOHSUSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC=C(C=C1)F |
正規SMILES |
CC(C)(C)OC(=O)NCC(=NO)C1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11759399.png)
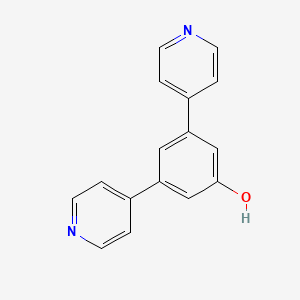
![(R)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11759423.png)
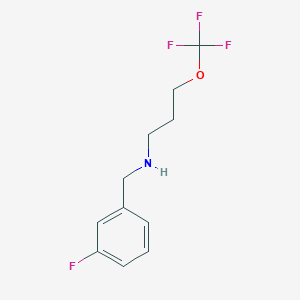
![(3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carbonitrile](/img/structure/B11759434.png)
![methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B11759436.png)
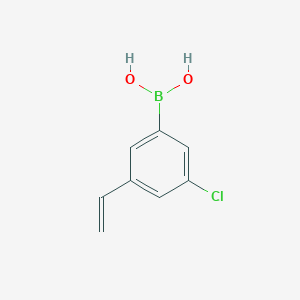

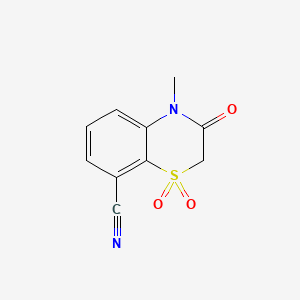
![9-(Acetyloxy)-3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11759453.png)
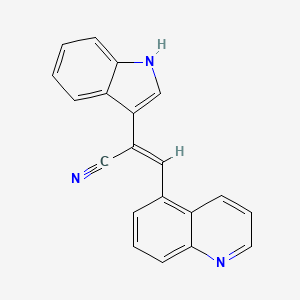
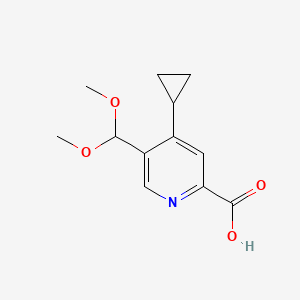
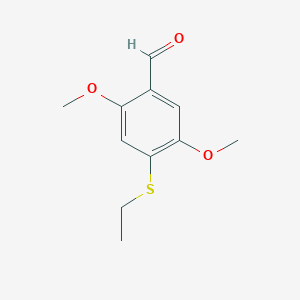
![tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B11759482.png)
